REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]([CH3:14])[C:7](=O)[O:8]C(C)(C)C)[CH3:2].FC(F)(F)C(O)=O.[Cl:22][CH2:23]Cl>>[Cl:22][CH2:23][C:7]([N:6]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[CH3:14])=[O:8]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCN(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Synthesized from the resulting (2-ethoxyethyl)methylamine trifluoroacetate (crude product) (2.3 g)
|
Type
|
CUSTOM
|
Details
|
according to an analogous synthetic method to Preparation Example 119
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N(C)CCOCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 799 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |